molecular formula C8H13N3 B1374946 N2,N2,6-Trimethylpyridine-2,3-diamine CAS No. 1216063-73-8

N2,N2,6-Trimethylpyridine-2,3-diamine

Cat. No. B1374946
CAS RN: 1216063-73-8
M. Wt: 151.21 g/mol
InChI Key: TZMWSWHAIQULJZ-UHFFFAOYSA-N
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Description

“N2,N2,6-Trimethylpyridine-2,3-diamine” (TMPDA) is a heterocyclic organic compound. It has a molecular weight of 151.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of TMPDA is represented by the InChI code: 1S/C8H13N3/c1-6-4-5-7(9)8(10-6)11(2)3/h4-5H,9H2,1-3H3 . This indicates that the compound has a pyridine ring with two nitrogen atoms and three methyl groups attached to it.


Chemical Reactions Analysis

TMPDA is used as a catalyst in a wide range of chemical reactions. It can also act as an initiator in atom transfer radical polymerization.


Physical And Chemical Properties Analysis

TMPDA is a powder that is stored at room temperature . Its molecular weight is 151.21 . Unfortunately, the available resources do not provide more detailed physical and chemical properties.

Scientific Research Applications

Nickel-Catalyzed Arylation of Secondary Diamines

The compound has been utilized in nickel-catalyzed selective N-arylation or N,N′-diarylation processes of secondary diamines. This method allows for the synthesis of N-aryl or N,N′-diaryl piperazines and trimethylene(bis)piperidines, showcasing the compound's utility in complex organic synthesis and potential applications in pharmaceuticals and materials science (Brenner, Schneider, & Fort, 2002).

Oxidation by Diamine Oxidase

Studies have shown that derivatives of diamines, including those similar to N2,N2,6-Trimethylpyridine-2,3-diamine, can act as substrates for pig kidney diamine oxidase. This enzymatic activity is significant in biochemical research and could have implications in understanding metabolic pathways and designing enzyme inhibitors (Bardsley, Ashford, & Hill, 1971).

Gas Separation Membranes

New aromatic polyimides synthesized from diamines, including structures related to this compound, have shown promising applications in gas separation technologies. These polymers exhibit high thermal stability, rigidity, and notable gas permeability and selectivity, highlighting potential industrial applications in gas purification and environmental protection (Santiago-García et al., 2015).

Diamine Synthesis and Modification

The compound has been involved in innovative synthesis methods for diamines, providing access to orthogonally protected diamines with diverse substitution patterns. This research opens new avenues for the synthesis of agrochemicals, drugs, and organic materials, underlining the compound's broad applicability in synthetic chemistry (Wang, Nguyen, & Waser, 2021).

Electroluminescent Devices

This compound derivatives have been explored for their potential in electroluminescent devices. The compound's structural framework allows for the development of materials that emit intense blue color upon UV irradiation, indicating its utility in the field of optoelectronics and display technologies (Chen et al., 2001).

Novel Sulfonated Nanofiltration Membranes

Research involving sulfonated aromatic diamines, akin to this compound, has led to the development of novel thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and selectivity, particularly in dye treatment applications, demonstrating the compound's potential in water purification and treatment technologies (Liu et al., 2012).

Safety and Hazards

TMPDA is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-N,2-N,6-trimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-4-5-7(9)8(10-6)11(2)3/h4-5H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWSWHAIQULJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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